3-(3-Chlorobenzyl)azetidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |
InChI Key |
AVZWGPKXFNSOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 3 Chlorobenzyl Azetidin 3 Ol and Azetidinol Scaffolds
Reactions at the Azetidine (B1206935) Nitrogen
The nitrogen atom in the azetidine ring is a key site for chemical modifications, allowing for the introduction of various substituents to modulate the compound's physicochemical and pharmacological properties.
Protecting the azetidine nitrogen is a crucial step in multi-step syntheses to prevent unwanted side reactions. cem.com The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. nih.govnih.gov Several protecting groups are commonly employed for the azetidine nitrogen.
Commonly used N-protecting groups for azetidine scaffolds include tert-butoxycarbonyl (Boc), tert-butanesulfonyl (Bus), benzyl (Bn), and benzyloxycarbonyl (Cbz). The Boc group is widely used due to its stability and ease of removal under acidic conditions. nih.gov The Bus group is also removable under acidic conditions and is advantageous in chiral syntheses. nih.gov Benzyl groups can be removed via hydrogenolysis.
Table 1: Common N-Protecting Groups for Azetidines and Their Deprotection Conditions
| Protecting Group | Structure | Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA, HCl) | |
| tert-Butanesulfonyl (Bus) | Acidic conditions | |
| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | |
| Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) | |
| Trityl (Tr) | Acidic conditions (e.g., perchloric acid) researchgate.net |
The lone pair of electrons on the azetidine nitrogen atom confers nucleophilic character, making it susceptible to reactions with a variety of electrophiles. organic-chemistry.org This reactivity is fundamental to the derivatization of the azetidine core. The presence of an electron-donating group on the nitrogen can increase its basicity and coordinating capability. nih.gov Conversely, attaching an electron-withdrawing group, such as Boc or Bus, can decrease the nucleophilicity of the nitrogen. nih.gov
The nitrogen atom can be activated through nucleophilic addition to a rhodium-carbene, which is then followed by a concerted 1,2-migration or a stepwise ring-opening and closure. rsc.org The azetidine ring can also be synthesized through intramolecular amination of organoboronates, which involves a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org
N-alkylation and N-acylation are primary methods for functionalizing the azetidine nitrogen. These reactions introduce alkyl or acyl groups, respectively, which can significantly alter the biological activity and pharmacokinetic properties of the resulting molecules.
N-Alkylation involves the reaction of the azetidine with an alkyl halide or another suitable alkylating agent. A straightforward synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org
N-Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, potentially influencing interactions with biological targets.
Table 2: Examples of N-Alkylation and N-Acylation Reactions on Azetidine Scaffolds
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N) | N-Alkyl azetidine |
| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, Et₃N) | N-Acyl azetidine |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl azetidine |
Reactions at the Hydroxyl Group of 3-(3-Chlorobenzyl)azetidin-3-ol
The tertiary hydroxyl group at the C3 position of this compound is another key site for chemical modification, allowing for transformations such as oxidation, etherification, and esterification.
The oxidation of the 3-hydroxyl group yields the corresponding azetidin-3-one (B1332698). Azetidin-3-ones are versatile synthetic intermediates for the preparation of further functionalized azetidines. nih.gov The synthesis of azetidin-3-ones can be achieved through methods like the acid-promoted or metal-catalyzed decomposition of α-amino-α′-diazo ketones. nih.gov A more recent approach involves the gold-catalyzed intermolecular oxidation of alkynes. nih.gov
The reactivity of the carbonyl group in azetidin-3-ones is enhanced by its position opposite the nitrogen atom in the strained four-membered ring. google.com This allows for a variety of addition reactions. google.com
Table 3: Selected Methods for the Oxidation of 3-Azetidinols
| Method | Reagents and Conditions |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine |
| Dess-Martin Periodinane | Dess-Martin periodinane in CH₂Cl₂ |
| Gold-Catalyzed Oxidation | Intermolecular oxidation of N-propargylsulfonamides nih.gov |
The hydroxyl group of this compound can undergo etherification and esterification to produce a range of derivatives.
Etherification involves the conversion of the hydroxyl group to an ether linkage. This is typically achieved by deprotonating the alcohol with a base to form an alkoxide, which then reacts with an alkyl halide (Williamson ether synthesis). organic-chemistry.org
Esterification of the tertiary alcohol can be accomplished by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. google.comchemguide.co.uk The reaction with a carboxylic acid is often catalyzed by an acid. chemguide.co.uk Esterification can modify the lipophilicity and metabolic stability of the parent compound.
Table 4: General Conditions for Etherification and Esterification of Alcohols
| Reaction | Reagents and Conditions | Product |
| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | R-O-Azetidine |
| Esterification (Fischer) | Carboxylic acid (R-COOH), acid catalyst (e.g., H₂SO₄), heat | R-COO-Azetidine |
| Esterification | Acyl chloride (R-COCl), base (e.g., pyridine) | R-COO-Azetidine |
| Esterification | Acid anhydride ((RCO)₂O), base (e.g., pyridine) | R-COO-Azetidine |
Activation of the Hydroxyl Group for Substitution
The tertiary hydroxyl group in this compound can be activated to facilitate its substitution by various nucleophiles. This transformation typically proceeds through the formation of a stabilized carbocation intermediate at the C3 position.
One effective method for this substitution is the iron-catalyzed thiol alkylation of N-Cbz protected azetidin-3-ols. This reaction allows for the direct synthesis of 3-aryl-3-sulfanyl azetidines from their corresponding azetidin-3-ol (B1332694) precursors in excellent yields. The reaction is believed to proceed via an azetidinyl carbocation, and a broad range of thiols and azetidinols with electron-donating aromatic groups have been shown to be successful substrates. The N-carboxybenzyl (Cbz) protecting group is crucial for good reactivity and can be subsequently removed to yield the free NH-azetidine. acs.orgnih.gov
Table 1: Iron-Catalyzed Thiol Alkylation of N-Cbz-3-Aryl-Azetidin-3-ols acs.orgnih.gov
| Entry | Azetidin-3-ol (Ar) | Thiol (RSH) | Product (Ar, SR) | Yield (%) |
| 1 | Phenyl | 4-Methylbenzenethiol | 3-Phenyl-3-(p-tolylthio)azetidine | 95 |
| 2 | 4-Methoxyphenyl | Benzenethiol | 3-(4-Methoxyphenyl)-3-(phenylthio)azetidine | 98 |
| 3 | 4-Chlorophenyl | 4-Chlorobenzenethiol | 3-(4-Chlorophenyl)-3-((4-chlorophenyl)thio)azetidine | 85 |
| 4 | 3-Chlorophenyl | Ethanethiol | 3-(3-Chlorophenyl)-3-(ethylthio)azetidine | 78 |
Reaction Conditions: N-Cbz-3-aryl-azetidin-3-ol, thiol, FeCl3 (cat.), CH2Cl2, rt.
This methodology demonstrates a viable pathway for the substitution of the hydroxyl group in structures like this compound, allowing for the introduction of various sulfur-based functional groups.
Ring-Opening Reactions of the Azetidine Moiety
The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by nucleophilic attack or driven by the release of ring strain in subsequent transformations.
The ring-opening of azetidines often requires activation of the nitrogen atom, typically by protonation or conversion to a quaternary azetidinium salt. Once activated, the strained ring can be opened by a variety of nucleophiles. For instance, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition through nucleophilic attack by a pendant amide group. The stability of the azetidine ring in such cases is influenced by the nature of the N-aryl or N-heteroaryl substituent. nih.gov
In the context of 3-hydroxyazetidines, ring-opening can be part of a cascade reaction. For example, 3-vinylazetidin-3-ols undergo an arylative ring-expansion reaction with aryl iodides under dual palladium and acid catalysis to afford 2,3,4-trisubstituted dihydrofurans. This process involves a Heck arylation, followed by an acid-catalyzed transposition of the allylic alcohol and subsequent ring opening of the azetidine by the internal hydroxyl group. nih.gov
Photochemically generated 3-phenylazetidinols can also undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, leading to the formation of highly substituted dioxolanes. nih.gov
The considerable ring strain of azetidines (approximately 25.4 kcal/mol) is a key thermodynamic driving force for many of their transformations. This "strain-release" concept is a powerful tool in synthetic chemistry for the construction of complex molecules.
A notable example is the use of 1-azabicyclo[1.1.0]butanes (ABBs) as precursors for the synthesis of functionalized azetidines. The high strain in ABBs facilitates their ring-opening upon reaction with various reagents. For instance, a polar-radical relay strategy based on the ring strain release of benzoylated ABBs enables a nickel-catalyzed Suzuki cross-coupling with boronic acids to produce azetidines bearing all-carbon quaternary centers. organic-chemistry.org
Furthermore, azabicyclo[1.1.0]butyl carbinols, which can be derived from ABBs, undergo divergent strain-release reactions upon N-activation. Depending on the activating agent, either a semipinacol rearrangement to keto-azetidines or the formation of spiroepoxy azetidines can occur. researchgate.net These strategies highlight how the inherent strain of the azetidine precursor can be harnessed to drive otherwise challenging transformations.
The regioselectivity of nucleophilic ring-opening of unsymmetrically substituted azetidinium ions is a critical aspect of their chemistry. The position of nucleophilic attack (at C2 or C4) is influenced by the nature of the substituents on the azetidine ring and the nucleophile itself. Generally, nucleophilic attack occurs at the less sterically hindered and/or more electronically deficient carbon atom.
For instance, in the case of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium salts, nucleophilic ring-opening with halide ions preferentially occurs at the more substituted C2 position to yield tertiary alkyl halides. nih.gov The stereochemical outcome of these reactions is also of significant importance, with many processes proceeding with a high degree of stereocontrol.
Lanthanum(III) triflate has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines, demonstrating high yields and tolerance for various functional groups. frontiersin.org This highlights the potential for achieving high regioselectivity in the formation of the azetidine ring itself, which can then undergo further stereoselective transformations.
Functionalization of the Azetidine Ring Carbons
Direct functionalization of the C-H bonds of the azetidine ring provides an efficient route to introduce molecular complexity without pre-functionalization.
Recent advances in catalysis have enabled the direct C-H functionalization of azetidines. Visible light photoredox catalysis, for example, can be used for the decarboxylative alkylation of 3-aryl-azetidines. This method utilizes 3-aryl-3-carboxylic acid azetidines as precursors to generate tertiary benzylic radicals, which then undergo conjugate addition to activated alkenes. chemrxiv.org
Additionally, α-lithiation of N-Boc-protected azetidines followed by trapping with an electrophile is a well-established method for C2-functionalization. The regioselectivity of this process is highly dependent on the nature of the nitrogen protecting group. nih.gov
Table 2: Examples of C-H Functionalization of Azetidine Scaffolds
| Reaction Type | Catalyst/Reagent | Functionalization Position | Product Type | Ref. |
| Decarboxylative Alkylation | Visible Light Photoredox Catalyst | C3 | 3-Aryl-3-alkyl-azetidines | chemrxiv.org |
| α-Lithiation/Electrophilic Trap | s-BuLi / Electrophile | C2 | C2-Substituted-azetidines | nih.gov |
These methods offer powerful tools for the late-stage functionalization of the azetidine core in molecules like this compound, allowing for the synthesis of a diverse range of derivatives.
Cross-Coupling Reactions at Functionalized Azetidines
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The application of these methods to saturated heterocycles like azetidine has opened new avenues for their derivatization.
Recent advancements have demonstrated the utility of various metal catalysts, including nickel and iron, for the cross-coupling of azetidine derivatives. One notable strategy involves the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling, which leverages the ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) to create azetidines bearing all-carbon quaternary centers. nih.govorganic-chemistry.org This method employs a polar-radical relay mechanism, where a bromide catalyst initiates the ring opening of the ABB, generating a redox-active azetidine intermediate that subsequently participates in the nickel-catalyzed coupling with a wide array of boronic acids. nih.govorganic-chemistry.org This approach is distinguished by its broad substrate scope, tolerance of numerous functional groups, and scalability. nih.govorganic-chemistry.org
Another effective method involves the iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents. rsc.org This protocol allows for the introduction of a diverse range of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position of the azetidine ring, proceeding in good to excellent yields. rsc.org The use of an inexpensive and environmentally benign iron catalyst makes this a practical approach for the synthesis of complex azetidine derivatives. rsc.org
Table 1: Examples of Cross-Coupling Reactions on Azetidine Scaffolds
| Reaction Type | Azetidine Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki Csp²-Csp³ | Benzoylated 1-azabicyclo[1.1.0]butane (ABB) | Aryl/heteroaryl boronic acids | NiBr₂ | 3-Aryl/heteroaryl-3-substituted azetidines |
Alpha-Lithiation and Electrophile Trapping
Directed deprotonation via α-lithiation, followed by quenching with an electrophile, is a powerful technique for the functionalization of saturated azacycles adjacent to the nitrogen atom. rsc.org This strategy's success on the azetidine ring often requires an activating group on the nitrogen, which facilitates deprotonation and directs the regioselectivity of the lithiation.
The N-thiopivaloyl group has proven particularly effective for the α-lithiation and subsequent electrophile trapping of azetidin-3-ol scaffolds. nih.govacs.org The process involves treating the N-thiopivaloylazetidin-3-ol with a strong base, such as s-butyllithium (s-BuLi), in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. This generates a transient α-lithio species that can be trapped by a variety of electrophiles. acs.org
This reaction provides access to a range of 2-substituted 3-hydroxyazetidines, which are valuable building blocks in drug discovery. nih.govacs.org A key feature of this transformation is its diastereoselectivity. For most electrophiles, the reaction proceeds with good trans-diastereoselectivity, meaning the newly introduced substituent at the C2 position is oriented opposite to the hydroxyl group at C3. nih.govacs.org However, an interesting exception is observed with deuteration, which results in the formation of the cis-diastereoisomer. nih.govacs.org Deuterium labeling studies have indicated that the initial deprotonation occurs preferentially trans to the hydroxyl group. nih.govacs.org The final stereochemical outcome is dependent on the nature of the electrophile but appears to be independent of which α-proton is initially removed. nih.govacs.org The N-tert-butoxythiocarbonyl (Botc) group has also been identified as an effective directing group for similar asymmetric transformations. rsc.org
Table 2: Electrophile Trapping of α-Lithiated N-Thiopivaloylazetidin-3-ol
| Electrophile | Reagents | Product | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| D₂O | s-BuLi, TMEDA, THF, -78 °C | 2-Deuterio-3-hydroxyazetidine | 1:2.3 |
| MeI | s-BuLi, TMEDA, THF, -78 °C | 2-Methyl-3-hydroxyazetidine | 10:1 |
| PhCHO | s-BuLi, TMEDA, THF, -78 °C | 2-(Hydroxy(phenyl)methyl)-3-hydroxyazetidine | >20:1 |
| Acetone | s-BuLi, TMEDA, THF, -78 °C | 2-(1-Hydroxy-1-methylethyl)-3-hydroxyazetidine | >20:1 |
Data compiled from research on N-thiopivaloylazetidin-3-ol, a representative azetidinol (B8437883) scaffold. acs.org
Theoretical and Computational Investigations of 3 3 Chlorobenzyl Azetidin 3 Ol and Azetidinol Systems
Quantum-Chemical Calculations on Azetidine (B1206935) Ring Stability and Conformation
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This inherent strain is a defining feature that governs its chemical behavior, making it more stable and easier to handle than the highly reactive three-membered aziridines, yet more reactive than the five-membered pyrrolidines. rsc.orgrsc.org Quantum-chemical calculations are essential for understanding how this strain influences the ring's geometry and stability.
The conformation of the azetidine ring is not planar but puckered. This puckering is a mechanism to relieve some of the torsional strain associated with a planar four-membered ring. The degree of puckering and the preferred conformation can be significantly influenced by the nature and position of substituents on the ring. researchgate.net For 3-(3-Chlorobenzyl)azetidin-3-ol, the bulky 3-chlorobenzyl and hydroxyl groups at the C3 position are expected to play a crucial role in determining the ring's preferred conformation.
Quantum-chemical calculations, often employing Density Functional Theory (DFT) methods, can predict the most stable conformations by calculating the potential energy surface of the molecule. These calculations can determine key geometric parameters, such as bond lengths, bond angles, and the puckering angle of the ring. For instance, studies on substituted azetidines have shown that electronegative substituents can dramatically influence the ring pucker through electrostatic interactions. researchgate.net In the case of this compound, intramolecular hydrogen bonding between the hydroxyl group and the azetidine nitrogen could also influence conformational preference, a hypothesis that can be rigorously tested through computational analysis.
| Parameter | Description | Typical Computational Method | Predicted Influence on this compound |
| Ring Strain Energy | The excess energy of the cyclic molecule compared to a similar acyclic analogue. | Isodesmic Reactions, DFT (e.g., B3LYP/6-31G*) | High reactivity at C-N and C-C bonds. |
| Puckering Angle | The angle defining the deviation of the ring from planarity. | Geometry Optimization (DFT, MP2) | Influenced by steric bulk of the 3-chlorobenzyl group and potential intramolecular H-bonding. |
| Conformational Isomers | Different spatial arrangements of the molecule due to ring puckering and substituent orientation. | Potential Energy Surface Scan | Existence of multiple low-energy conformers, with the equatorial vs. axial orientation of substituents being critical. |
| Bond Lengths/Angles | The equilibrium distances and angles between atoms. | Geometry Optimization | Deviation from ideal sp³ values due to ring strain. |
Mechanistic Studies of Azetidinol (B8437883) Formation and Transformation Reactions
Computational chemistry is a cornerstone for elucidating the complex mechanisms of chemical reactions. For azetidinols, these studies provide deep insights into how these strained rings are formed and how they can be subsequently transformed into other valuable chemical structures.
The formation of the azetidinol scaffold can be achieved through various synthetic routes, including photochemical reactions like the Norrish-Yang cyclization. nih.govuni-mainz.de This reaction involves an intramolecular 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical intermediate that subsequently cyclizes to form the azetidinol ring. nih.govuni-mainz.de Another significant method is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which has been successfully mediated by visible light. chemrxiv.orgnih.govmit.edu
Computational studies can model these reaction pathways, identifying key intermediates and transition states, thereby explaining observed regioselectivity and diastereoselectivity. researcher.life For example, in the formation of this compound via a Norrish-Yang type reaction from a suitable α-amino ketone precursor, computational modeling could predict the feasibility of the initial hydrogen abstraction and the subsequent radical cyclization.
Transformation reactions of azetidinols, often driven by the release of ring strain, are also a fertile ground for mechanistic studies. uni-mainz.de For instance, the ring-opening of azetidinols can be triggered by ketones or boronic acids to yield highly functionalized dioxolanes and 3-amino-1,2-diols. uni-mainz.de Theoretical models can help understand how the electronic nature of the substituents and the reaction conditions facilitate the cleavage of the C-C or C-N bonds within the azetidine ring.
A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. Computational methods are uniquely capable of locating these fleeting structures and calculating the associated activation energy barrier (ΔG‡). nih.gov
For the formation of azetidinols, such as through the cyclization of a 1,4-biradical intermediate in the Norrish-Yang reaction, computational analysis can determine the energy barrier for the ring-closing step. nih.gov This information is crucial for understanding why the four-membered ring forms in preference to other potential side reactions. Similarly, for transformation reactions, calculating the energy barriers for different potential ring-opening pathways can predict which bonds are most likely to break under specific conditions. Recent advancements have even explored using machine learning to predict reaction energy barriers for complex molecules without the need for expensive quantum chemical calculations for every new reaction. warwick.ac.uk
| Reaction Type | Key Computational Insight | Relevance to this compound |
| Norrish-Yang Cyclization | Calculation of the energy barrier for 1,5-hydrogen abstraction and subsequent biradical ring closure. | Predicts the efficiency of forming the azetidinol ring from an appropriate α-aminoacetophenone precursor. |
| Aza Paternò-Büchi Reaction | Analysis of transition state geometries to explain diastereoselectivity in the [2+2] cycloaddition. | Informs the stereochemical outcome if synthesized via photocycloaddition. |
| Strain-Release Ring Opening | Comparison of energy barriers for C-C vs. C-N bond cleavage under acidic or nucleophilic conditions. | Predicts the likely products of decomposition or further functionalization. |
Many synthetic routes to azetidines and azetidinols involve photochemical steps where electron transfer (ET) or energy transfer is key. chemrxiv.orgnih.gov In photosensitized reactions, a photocatalyst absorbs light and transfers energy to a substrate, promoting it to an excited state where it can undergo reactions not possible in the ground state. chemrxiv.org Alternatively, a photoinduced electron transfer (PET) process can occur, where an electron is transferred between the photosensitizer and the substrate, generating radical ions that initiate the reaction. mdpi.comyoutube.com
Computational studies are vital for understanding these processes. By calculating the oxidation and reduction potentials of the reactants and the energy levels of their excited states, it is possible to predict whether an electron transfer or energy transfer mechanism is more likely. mdpi.com For example, Stern-Volmer analysis, often complemented by computational data, can elucidate the quenching mechanism of an excited photosensitizer by a reactant. chemrxiv.orgmdpi.com In the context of azetidinol synthesis, understanding these photophysical processes is crucial for optimizing reaction conditions, such as the choice of photocatalyst and light source, to maximize the yield of the desired product. chemrxiv.orgnih.gov
Stereoselectivity—the preferential formation of one stereoisomer over another—is a central theme in modern organic synthesis. Computational chemistry has become an indispensable tool for rationalizing and predicting the stereochemical outcome of reactions. rsc.orgemich.edudntb.gov.ua
For the synthesis of substituted azetidinols like this compound, which contains a chiral center at C3, controlling the stereochemistry is of paramount importance. Computational methods can predict stereoselectivity by comparing the energies of the diastereomeric transition states that lead to different stereoisomers. According to transition state theory, the product ratio is determined by the difference in the free energies of these competing transition states (ΔΔG‡). A small difference of just 1.4 kcal/mol at room temperature corresponds to a product ratio of approximately 90:10.
By meticulously modeling the 3D structures of the transition states, chemists can identify the specific steric and electronic interactions that favor the formation of one isomer over the other. acs.org This knowledge can then be used to modify the substrate or catalyst to enhance the desired selectivity. For instance, in aza-Cope-Mannich reactions to form related heterocycles, computational studies have delineated the energy profiles for various stereoisomers, explaining how bulky substituents and catalyst choice influence the final product ratio. emich.eduacs.org
Molecular Modeling and Docking Studies
While molecular docking is widely used in drug discovery to predict the binding of a ligand to a biological target, its application extends to understanding intermolecular interactions for other purposes, such as the development of chemical probes. nih.gov A chemical probe is a small molecule used to study and manipulate a biological system, and its utility often depends on specific, high-affinity interactions.
For a molecule like this compound, molecular modeling and docking could be used hypothetically to assess its potential as a scaffold for chemical probes. Docking simulations place the molecule into the binding site of a target protein and use a scoring function to estimate the binding affinity. nih.govresearchgate.net These studies could reveal:
Potential Binding Modes: How the molecule or its derivatives might orient within a binding pocket.
Key Interactions: Identifying which parts of the molecule (e.g., the chlorobenzyl group, the hydroxyl group, the azetidine nitrogen) are crucial for binding through hydrogen bonds, hydrophobic interactions, or halogen bonds.
Scaffold Evaluation: Assessing whether the rigid, three-dimensional structure of the azetidinol core is suitable for presenting key functional groups in a precise orientation for target engagement.
Such computational screening can guide the design of derivatives of this compound with enhanced properties for use as chemical probes, for example, by suggesting modifications that would improve binding affinity or selectivity for a target of interest. wu.ac.thjapsr.in
Prediction of Reactivity and Selectivity via Computational Methods
Beyond elucidating mechanisms of known reactions, a major goal of computational chemistry is to predict the outcome of new reactions, including their feasibility, reactivity, and selectivity (chemo-, regio-, and stereoselectivity). rsc.orgmdpi.com This predictive power can accelerate the discovery of new synthetic routes and novel molecules.
For azetidinol systems, computational methods can predict reactivity by analyzing the molecule's electronic structure. Frontier Molecular Orbital (FMO) theory, for instance, looks at the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals can indicate where a molecule is most likely to act as a nucleophile or an electrophile. nih.gov Electrostatic potential maps can also highlight electron-rich and electron-poor regions of a molecule, predicting sites susceptible to attack.
Computational tools can screen various reactants and catalysts to predict which combinations will lead to the desired product with high selectivity. nih.gov For example, by calculating the reaction profiles for the addition of different nucleophiles to the azetidine ring of this compound, one could predict which position is most reactive and whether the reaction will proceed with retention or inversion of stereochemistry. The integration of machine learning with these computational methods is a rapidly advancing frontier, promising to make the prediction of reaction outcomes faster and more accurate. rsc.org
Role of 3 3 Chlorobenzyl Azetidin 3 Ol in Advanced Organic Synthesis
As a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter at the C3 position of the azetidine (B1206935) ring establishes 3-(3-Chlorobenzyl)azetidin-3-ol as a crucial chiral building block. In its enantiomerically pure form, it allows for the synthesis of complex target molecules with high stereocontrol. The rigid conformation of the azetidine ring can effectively transfer chiral information during subsequent synthetic transformations, influencing the stereochemical outcome of reactions at or near the heterocyclic core.
The synthesis of chiral azetidines is an area of significant research, as these motifs are present in numerous biologically active compounds. nih.gov Methodologies for creating chiral azetidin-3-ones, which are direct precursors to alcohols like this compound, have been developed using techniques such as gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This approach provides access to enantiopure azetidinones that serve as versatile substrates for further functionalization. nih.gov The inherent strain of the four-membered ring is a key feature, making it a desirable component in medicinal chemistry for its ability to impart favorable pharmacokinetic properties. nih.gov The use of such chiral azetidine scaffolds is critical in diversity-oriented synthesis (DOS), a strategy aimed at accessing novel chemical space for probe and drug discovery. nih.gov
Precursor to Diverse Chemical Scaffolds and Heterocycles
This compound is an excellent starting material for generating a diverse collection of chemical scaffolds due to its inherent reactivity. The azetidine ring can undergo ring-opening, ring-expansion, or serve as an anchor for the construction of more elaborate fused and spirocyclic systems. nih.gov The hydroxyl and amine functionalities provide convenient handles for derivatization, while the chlorobenzyl group can be modified or used to modulate the electronic and steric properties of the final compound.
Visible light photoredox catalysis has emerged as a powerful tool for functionalizing such systems. acs.org For instance, 3-aryl-azetidines bearing a carboxylic acid group at the C3 position can generate tertiary benzylic radicals under photoredox conditions, which can then be used in carbon-carbon bond-forming reactions. acs.org This highlights the potential for derivatization at the C3 position, expanding the range of accessible molecular architectures. acs.org
The constrained cyclic structure of azetidine makes it an ideal scaffold for creating non-natural, conformationally restricted amino acid derivatives. These derivatives are of great interest in medicinal chemistry and peptide science as they can be incorporated into peptides to induce specific secondary structures or to enhance metabolic stability. Azetidin-3-ol (B1332694) hydrochloride is recognized as a useful intermediate in the synthesis of polypeptides. scbt.com
The synthesis of amino acid derivatives often involves the azetidine core as a mimic of the proline scaffold or as a building block for more complex structures. For example, libraries of amino acid derivatives featuring various substitutions have been synthesized to explore their potential as antimicrobial agents. nih.gov The general strategies employed in these syntheses can be applied to precursors like this compound to generate novel amino acid mimetics. The synthesis of azido (B1232118) amino acids, which are precursors for "click" chemistry, has also been developed, providing a pathway for selectively functionalizing peptides containing these residues. metu.edu.tr
The azetidine ring is a versatile platform for the synthesis of more complex heterocyclic systems, including fused and spirocyclic structures. nih.gov These scaffolds are highly sought after in drug discovery as they introduce three-dimensional complexity, which can lead to improved selectivity and physicochemical properties.
The synthesis of fused ring systems can be achieved through intramolecular reactions. For example, an N-alkylated azetidine can undergo ring-closing metathesis to form an azetidine-fused eight-membered ring. nih.gov Spirocyclic systems are commonly constructed by leveraging the C3 position of the azetidine ring. A notable approach involves the metalation of a related aminonitrile precursor, which can then react to form a novel spirocyclic azetidine scaffold. nih.gov The synthesis of spirocyclic oxetane-fused benzimidazoles has also been reported, demonstrating the utility of four-membered rings in constructing complex polycyclic systems. universityofgalway.ienih.gov Similarly, spiro[cycloalkane] derivatives of pyridazines have been synthesized from corresponding spiro-pyridazinone precursors. mdpi.com
| Precursor Type | Reaction Type | Resulting Scaffold |
|---|---|---|
| N-allyl azetidine derivative | Ring-Closing Metathesis | Azetidine-fused 8-membered ring nih.gov |
| 3-Aminonitrile azetidine | Metalation followed by cyclization | Spirocyclic azetidine nih.gov |
| Spirocyclic oxetane | Oxidative Cyclization | Spirocyclic oxetane-fused benzimidazole (B57391) universityofgalway.ienih.gov |
| Spiro[cycloalkane]pyridazinone | Thionation followed by diazotization | Spiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazine] mdpi.com |
Applications in Catalysis and Ligand Design (non-biological)
Chiral amines and their derivatives are foundational components in the design of ligands for asymmetric catalysis. Although direct applications of this compound as a ligand are not extensively documented, its structural motifs suggest significant potential. The nitrogen atom of the azetidine ring can act as a Lewis base to coordinate with a metal center, while the chiral environment provided by the 3-substituents can induce enantioselectivity in catalytic transformations.
The development of copper-catalyzed enantioselective difunctionalization of azetines to access chiral 2,3-disubstituted azetidines showcases the interaction of azetidine-like structures within catalytic systems. nih.gov In these reactions, a copper catalyst complexed with a chiral bisphosphine ligand orchestrates the highly stereocontrolled addition of two different functional groups across the double bond of the azetine. nih.gov This demonstrates the principle that small, strained nitrogen heterocycles are compatible with and can be key substrates in sophisticated metal-catalyzed processes. Derivatives of this compound could be designed to act as chiral ligands themselves, where the azetidine nitrogen and the hydroxyl group could form a bidentate chelate with a metal, guiding the stereochemical course of a catalyzed reaction.
Development of Chemical Probes and Research Tools (non-therapeutic)
Beyond its role in synthesizing complex molecular skeletons, the this compound scaffold is valuable for constructing specialized chemical probes and research tools. These tools are essential for studying biological systems and elucidating the mechanisms of action of molecular processes.
A key application for related scaffolds like Azetidin-3-ol hydrochloride is its use as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com In this context, the azetidine ring provides a rigid, three-dimensional spacer that properly orients the two different parts of the chimeric molecule (e.g., an antibody and a cytotoxic agent, or a target-binding ligand and an E3 ligase ligand). medchemexpress.com The defined stereochemistry and conformation of the azetidine linker are critical for optimizing the efficacy of the resulting tool compound. The chlorobenzyl group on this compound offers a synthetic handle for attaching dyes, affinity tags, or other reporter groups through reactions like Suzuki-Miyaura cross-coupling, facilitating the creation of bespoke research tools. whiterose.ac.uk
Future Research Directions for 3 3 Chlorobenzyl Azetidin 3 Ol Chemistry
Development of Novel and More Efficient Synthetic Pathways
While methods for the synthesis of substituted azetidines exist, the development of more efficient, scalable, and versatile pathways to access compounds like 3-(3-Chlorobenzyl)azetidin-3-ol remains a critical research area. Current strategies often involve multi-step sequences that can be cumbersome and low-yielding. Future research should focus on several key areas to streamline the synthesis of these valuable building blocks.
One promising avenue is the exploration of novel cyclization strategies. Traditional methods often rely on the intramolecular cyclization of γ-amino alcohols or related precursors. acs.org Research into new catalytic systems, such as those employing transition metals, could facilitate more direct and efficient ring closure. For instance, tantalum-catalyzed hydroaminoalkylation has shown promise for azetidine (B1206935) synthesis. rsc.org Further investigation into metal-catalyzed C-H amination reactions could also provide a more direct route to the azetidine core. organic-chemistry.org
Another area ripe for development is the use of alternative starting materials. Instead of relying on pre-functionalized linear precursors, researchers could explore cycloaddition reactions. The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition, represents a powerful tool for constructing the azetidine ring. rsc.org Developing diastereoselective and enantioselective variants of such reactions would be a significant advancement.
Furthermore, improving upon existing methods is crucial. For example, the synthesis of azetidin-3-ones, which can be readily converted to 3-hydroxyazetidines, often utilizes diazo compounds that are potentially hazardous. nih.gov Developing safer and more efficient alternatives, such as gold-catalyzed intermolecular oxidation of alkynes, is a key objective. nih.gov
| Synthetic Approach | Description | Potential Advantages | Key Research Focus |
| Novel Cyclization Strategies | Development of new catalytic systems (e.g., transition metals) for ring closure. | Increased efficiency, fewer steps, milder reaction conditions. | Exploration of new catalysts, investigation of C-H amination and hydroaminoalkylation reactions. |
| Alternative Starting Materials | Utilization of cycloaddition reactions (e.g., aza-Paterno-Büchi) to form the azetidine ring. | Access to diverse substitution patterns, potential for stereocontrol. | Development of stereoselective cycloaddition protocols. |
| Improved Existing Methods | Replacement of hazardous reagents (e.g., diazo compounds) in azetidin-3-one (B1332698) synthesis. | Enhanced safety profile, improved scalability. | Exploration of alternative catalytic methods like gold-catalyzed oxidations. |
Exploration of Underexplored Reactivity Profiles
The reactivity of the this compound scaffold is largely dictated by the interplay between the strained azetidine ring and the functional groups it bears. While some reactions are predictable, there is significant potential to uncover novel and synthetically useful transformations.
A key area for future investigation is the reactivity of the tertiary alcohol. While oxidation to the corresponding ketone is a known transformation, exploring more nuanced reactions could lead to valuable synthetic intermediates. For instance, subjecting the alcohol to rearrangement reactions could provide access to different heterocyclic systems. A novel rearrangement of 3-hydroxyazetidines to form highly substituted 2-oxazolines has been reported, demonstrating the potential for such transformations. nih.govworktribe.com Investigating the scope and mechanism of such rearrangements with substrates like this compound could unveil new synthetic pathways.
The strained nature of the azetidine ring itself offers opportunities for ring-opening and ring-expansion reactions. While significantly more stable than their three-membered aziridine (B145994) counterparts, azetidines can undergo N–C σ-bond cleavage under appropriate conditions. rsc.org Exploring catalytic methods to selectively open the ring could provide access to functionalized open-chain amine derivatives that are otherwise difficult to synthesize.
Furthermore, the reactivity of the C-H bonds on the azetidine ring is an area of growing interest. The development of methods for the direct functionalization of these C-H bonds would provide a powerful tool for rapidly diversifying the azetidinol (B8437883) scaffold.
| Reactive Site | Potential Transformation | Anticipated Products | Research Goal |
| Tertiary Alcohol | Rearrangement reactions | Substituted oxazolines or other heterocycles | To discover novel skeletal diversification strategies. |
| Azetidine Ring | Catalytic ring-opening | Functionalized γ-amino alcohols | To access synthetically useful open-chain building blocks. |
| Azetidine C-H Bonds | Direct C-H functionalization | Derivatized azetidinols | To develop efficient methods for late-stage diversification. |
Advanced Stereochemical Control in Azetidinol Synthesis
The synthesis of enantiomerically pure 3-substituted azetidin-3-ols is a significant challenge. The development of methods that allow for precise control over the stereochemistry at the C3 position is crucial for the application of these compounds in medicinal chemistry and as chiral ligands.
Future research should focus on the development of asymmetric synthetic routes. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov Adapting such methods for the synthesis of 3-benzyl substituted analogs is a logical next step.
Another important area is the development of diastereoselective reactions on the azetidine ring. For substrates that already possess a chiral center, controlling the introduction of new stereocenters is essential. This is particularly relevant when functionalizing the azetidine ring or modifying the existing substituents.
The use of chiral sulfinamide chemistry has proven effective for the synthesis of chiral azetidin-3-ones. nih.gov Further exploration of this and other chiral auxiliary-based approaches could provide general and reliable methods for accessing a wide range of enantiomerically pure azetidinols.
| Stereochemical Challenge | Proposed Approach | Key Methodologies | Desired Outcome |
| Asymmetric Synthesis | Catalytic asymmetric synthesis | Chiral transition metal catalysts, organocatalysts. | High enantiomeric excess of the target azetidinol. |
| Chiral Auxiliary Control | Use of removable chiral groups | Chiral sulfinamides, Evans auxiliaries. | Predictable and high diastereoselectivity. |
| Diastereoselective Functionalization | Substrate-controlled reactions | Directing group effects, steric hindrance. | Control over the relative stereochemistry of multiple centers. |
Integration with Flow Chemistry and Automated Synthesis
The translation of novel synthetic methodologies from the laboratory to a larger scale often presents significant challenges. Flow chemistry and automated synthesis offer powerful solutions to many of these issues, including improved safety, efficiency, and scalability. The application of these technologies to the synthesis of this compound and related compounds is a promising future research direction.
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for azetidine synthesis. acs.org It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. Furthermore, the use of flow reactors can enable the safe handling of hazardous intermediates and reagents. The generation and functionalization of lithiated azetidines, for example, can be performed at higher temperatures in flow compared to batch processing. acs.org
Automated synthesis platforms can be used to rapidly screen reaction conditions and to generate libraries of azetidinol derivatives for biological evaluation. youtube.com This high-throughput approach can significantly accelerate the drug discovery process. By combining automated synthesis with flow chemistry, it is possible to create highly efficient and versatile platforms for the production and derivatization of azetidinols. rsc.org
| Technology | Application in Azetidinol Synthesis | Key Benefits | Future Research Focus |
| Flow Chemistry | Synthesis of the azetidine ring and subsequent functionalization. | Improved safety, scalability, and control over reaction parameters. | Development of integrated multi-step flow syntheses. |
| Automated Synthesis | High-throughput screening of reaction conditions and library generation. | Accelerated discovery of optimal synthetic routes and novel bioactive compounds. | Integration with purification and analytical techniques. |
| Modular Approach | Combining different flow modules for multi-step reactions. | Increased efficiency, reduced waste, and streamlined workflows. | Design of robust and versatile modular synthesis platforms. |
Computational Chemistry for Rational Design of Azetidinol Transformations
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms and enabling the rational design of new catalysts and reactions. nih.govnih.gov The application of computational methods to the study of this compound chemistry holds significant promise for accelerating progress in this field.
Density Functional Theory (DFT) calculations can be used to model reaction pathways and to predict the feasibility of proposed transformations. This can help to guide experimental work and to avoid pursuing unpromising avenues of research. For example, computational studies can be used to understand the factors that control the stereoselectivity of azetidinol synthesis and to design new catalysts that favor the formation of a single enantiomer.
Molecular dynamics (MD) simulations can provide insights into the conformational preferences of azetidinols and their interactions with biological targets. This information is crucial for the design of new drugs based on the azetidinol scaffold.
Furthermore, computational tools can be used for the de novo design of novel azetidinol derivatives with desired properties. nih.gov By combining computational design with automated synthesis, it is possible to rapidly create and evaluate large libraries of compounds, significantly accelerating the discovery of new lead compounds for drug development.
| Computational Method | Application | Expected Insights | Impact on Research |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. | Understanding reaction feasibility, selectivity, and catalyst performance. | Rational design of new reactions and catalysts. |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and intermolecular interactions. | Predicting binding modes to biological targets. | Guiding the design of new drug candidates. |
| De Novo Design | Generating novel molecular structures with desired properties. | Identifying new lead compounds with improved activity and properties. | Accelerating the drug discovery process. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(3-Chlorobenzyl)azetidin-3-ol?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, a malonamide derivative synthesis (General Procedure C in ) can be adapted by substituting 3-chlorobenzyl groups. Key steps include:
- Precursor preparation : Reacting 3-chlorobenzyl chloride with azetidin-3-ol precursors under basic conditions (e.g., using triethylamine as a base) .
- Cyclization : Utilizing palladium catalysts or acid-mediated ring closure to form the azetidine ring .
- Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the product .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton/carbon shifts (e.g., δ 4.2 ppm for the azetidine CH₂ group) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z 212.6 for C₁₀H₁₁ClNO) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (PAC-1: 2.1 mg/m³ for similar chlorophenols) .
- Waste Disposal : Follow EPA guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antibacterial activity?
- Methodological Answer :
- Analog Design : Modify the benzyl group (e.g., introducing electron-withdrawing substituents) to enhance MurA enzyme inhibition ().
- Bioassay Design : Use in vitro MIC assays against Gram-positive/-negative bacteria, comparing activity to reference drugs like ciprofloxacin .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to MurA’s active site, correlating with experimental IC₅₀ values .
Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer :
- Validate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better reflect in vitro conditions .
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to confirm reproducibility .
- Post-Hoc Analysis : Use molecular dynamics simulations to assess ligand-protein stability over time .
Q. What strategies are effective in scaling up this compound synthesis for preclinical studies?
- Methodological Answer :
- Process Optimization : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) .
- Catalyst Selection : Use immobilized palladium nanoparticles for recyclability and reduced metal leaching .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring of reaction progress .
Q. How to address discrepancies in reported solubility/stability data across studies?
- Methodological Answer :
- Standardize Solubility Tests : Use shake-flask methods with HPLC quantification in buffers (e.g., PBS, pH 7.4) .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) and track impurities via LC-MS .
- Cross-Validation : Compare results with independent labs using identical lot numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
